4-bromo-N,N-diethyl-2,6-dimethylbenzenesulfonamide
Overview
Description
4-bromo-N,N-diethyl-2,6-dimethylbenzenesulfonamide is an organic compound with the molecular formula C12H18BrNO2S. It is a sulfonamide derivative, characterized by the presence of a bromine atom, diethyl groups, and dimethyl groups attached to a benzenesulfonamide core. This compound is primarily used in research and development, particularly in the fields of organic synthesis and pharmaceutical testing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N,N-diethyl-2,6-dimethylbenzenesulfonamide typically involves the bromination of N,N-diethyl-2,6-dimethylbenzenesulfonamide. The reaction is carried out by treating the starting material with bromine in the presence of a suitable solvent, such as dichloromethane or chloroform. The reaction is usually performed at room temperature, and the product is isolated by standard purification techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N,N-diethyl-2,6-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in redox reactions, leading to the formation of sulfoxides or sulfones.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Reactions: Products include azido or thiol-substituted derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
4-bromo-N,N-diethyl-2,6-dimethylbenzenesulfonamide has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Pharmaceutical Testing: Employed as a reference standard in pharmaceutical research to ensure the accuracy of analytical methods.
Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N,N-diethyl-2,6-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfonamide group play crucial roles in binding to these targets, potentially inhibiting or modifying their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-bromo-N,N-dimethylbenzenesulfonamide: Lacks the diethyl groups, which may affect its reactivity and binding properties.
N,N-diethyl-2,6-dimethylbenzenesulfonamide: Lacks the bromine atom, which can influence its chemical behavior and applications.
4-chloro-N,N-diethyl-2,6-dimethylbenzenesulfonamide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
4-bromo-N,N-diethyl-2,6-dimethylbenzenesulfonamide is unique due to the combination of its bromine atom, diethyl groups, and dimethyl groups. This specific arrangement imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
4-bromo-N,N-diethyl-2,6-dimethylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2S/c1-5-14(6-2)17(15,16)12-9(3)7-11(13)8-10(12)4/h7-8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUHQLMJXHOZFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C=C1C)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.